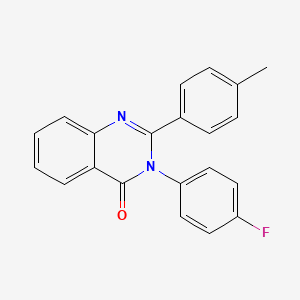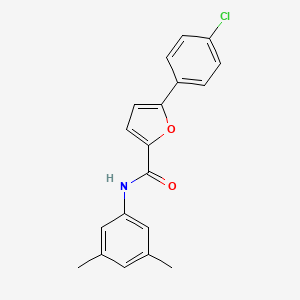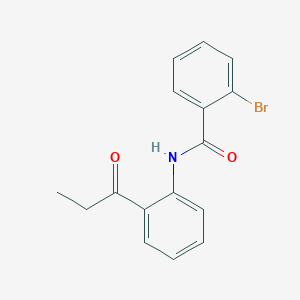![molecular formula C14H15N3O2S B5736322 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5736322.png)
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine. This results in an increase in the concentration of acetylcholine, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of certain bacterial and fungal strains, such as Staphylococcus aureus and Candida albicans. Moreover, it has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of programmed cell death. Additionally, it has been reported to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
実験室実験の利点と制限
One of the advantages of using 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine in lab experiments is its broad-spectrum biological activity. It can be used to study various biological processes, such as enzyme inhibition, antimicrobial activity, and anti-inflammatory activity. Moreover, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and follow appropriate safety protocols to avoid any adverse effects.
将来の方向性
There are several future directions for the research on 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine. One of the potential applications is in the development of novel antimicrobial agents. It can be used as a lead compound to design and synthesize more potent and selective inhibitors of bacterial and fungal growth. Another potential application is in the development of new anticancer agents. It can be used as a scaffold to design and synthesize molecules that target specific molecular pathways involved in cancer cell proliferation and survival. Moreover, it can be used to study the mechanism of action of certain enzymes and receptors, which can provide insights into their biological function and potential therapeutic targets.
合成法
The synthesis of 1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine involves the reaction of 4-nitrobenzaldehyde, thiourea, and piperidine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the thiazole ring. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities. Moreover, it has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
4-(4-nitrophenyl)-2-piperidin-1-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-17(19)12-6-4-11(5-7-12)13-10-20-14(15-13)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZATWRWBHFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-ethyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5736242.png)
![7-(4-methoxyphenyl)-5-methyl-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5736249.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5736257.png)
![N,N-diisopropyl-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5736259.png)
![[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5736266.png)

![N-[2-(4-morpholinylmethyl)benzyl]-2-(2-thienyl)acetamide](/img/structure/B5736288.png)


![4-fluoro-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5736297.png)
![2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5736308.png)

![5-[(2,6-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5736325.png)
![2-[3-(hydroxymethyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5736330.png)
